Methyl 4-{3-[bis(2-hydroxyethyl)amino]-2-hydroxypropoxy}benzoate
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Overview
Description
Methyl 4-{3-[bis(2-hydroxyethyl)amino]-2-hydroxypropoxy}benzoate is a chemical compound with the molecular formula C15H23NO6. It is known for its unique structure, which includes a benzoate ester linked to a hydroxypropoxy group and a bis(2-hydroxyethyl)amino group. This compound has various applications in scientific research and industry due to its chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-{3-[bis(2-hydroxyethyl)amino]-2-hydroxypropoxy}benzoate typically involves the reaction of 4-hydroxybenzoic acid with 3-chloro-2-hydroxypropylamine in the presence of a base. The resulting intermediate is then reacted with bis(2-hydroxyethyl)amine to form the final product. The reaction conditions often include a solvent such as ethanol and a temperature range of 50-70°C .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{3-[bis(2-hydroxyethyl)amino]-2-hydroxypropoxy}benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines or esters.
Scientific Research Applications
Methyl 4-{3-[bis(2-hydroxyethyl)amino]-2-hydroxypropoxy}benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of polymers and as a stabilizer in various formulations.
Mechanism of Action
The mechanism of action of Methyl 4-{3-[bis(2-hydroxyethyl)amino]-2-hydroxypropoxy}benzoate involves its interaction with specific molecular targets. The compound’s hydroxyl and amino groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate enzyme activity and influence cellular pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-{3-[bis(2-hydroxyethyl)amino]-2-hydroxypropoxy}benzoate: Similar in structure but with different substituents.
4-[bis(2-hydroxyethyl)amino]benzoic acid: Lacks the ester group, leading to different chemical properties.
4-[bis(2-hydroxyethyl)amino]benzaldehyde: Contains an aldehyde group instead of an ester.
Uniqueness
This compound is unique due to its combination of functional groups, which provide a versatile platform for various chemical reactions and applications. Its ability to undergo multiple types of reactions makes it valuable in synthetic chemistry and industrial processes .
Properties
Molecular Formula |
C15H23NO6 |
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Molecular Weight |
313.35 g/mol |
IUPAC Name |
methyl 4-[3-[bis(2-hydroxyethyl)amino]-2-hydroxypropoxy]benzoate |
InChI |
InChI=1S/C15H23NO6/c1-21-15(20)12-2-4-14(5-3-12)22-11-13(19)10-16(6-8-17)7-9-18/h2-5,13,17-19H,6-11H2,1H3 |
InChI Key |
DGJAVMBYZVZEAL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OCC(CN(CCO)CCO)O |
Origin of Product |
United States |
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